molecular formula C10H12N2O B3043411 2-(4-Methoxyphenyl)-2-(methylamino)acetonitrile CAS No. 86147-93-5

2-(4-Methoxyphenyl)-2-(methylamino)acetonitrile

Cat. No.: B3043411
CAS No.: 86147-93-5
M. Wt: 176.21 g/mol
InChI Key: IRDYATXCQRCAGX-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-(methylamino)acetonitrile is an organic compound that belongs to the class of nitriles This compound features a methoxyphenyl group, a methylamino group, and a nitrile group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-(methylamino)acetonitrile typically involves the reaction of 4-methoxybenzaldehyde with methylamine and a cyanide source. One common method is the Strecker synthesis, which involves the following steps:

    Formation of an imine: 4-Methoxybenzaldehyde reacts with methylamine to form an imine intermediate.

    Addition of cyanide: The imine intermediate reacts with a cyanide source, such as sodium cyanide or potassium cyanide, to form the nitrile compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The reaction conditions would be optimized for yield and purity, and the process would be designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-(methylamino)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines or other reduced forms.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-(methylamino)acetonitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting specific pathways. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-2-(methylamino)ethanol
  • 2-(4-Methoxyphenyl)-2-(methylamino)propionitrile
  • 2-(4-Methoxyphenyl)-2-(methylamino)butanenitrile

Uniqueness

2-(4-Methoxyphenyl)-2-(methylamino)acetonitrile is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its methoxyphenyl group, methylamino group, and nitrile group together make it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-(methylamino)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-10(7-11)8-3-5-9(13-2)6-4-8/h3-6,10,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDYATXCQRCAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C#N)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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